![molecular formula C19H28N2O2S2 B1334333 N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B1334333.png)
N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is a complex organic compound with a unique structure that includes a thiazole ring and sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and subsequent sulfonamide formation. One common method involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 3-methyl-1,3-thiazole-2-amine under controlled conditions .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2,4,6-Triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triisopropyl-2′-methylbiphenyl: Similar in structure but lacks the thiazole ring and sulfonamide group.
2-Di-tert-butylphosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl: Contains a similar biphenyl structure but with different functional groups.
Tetramethyl di-tBuXPhos: Another related compound with a different phosphine ligand structure.
Uniqueness
2,4,6-Triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is unique due to the combination of the thiazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application .
Eigenschaften
Molekularformel |
C19H28N2O2S2 |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
N-(3-methyl-1,3-thiazol-2-ylidene)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H28N2O2S2/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)25(22,23)20-19-21(7)8-9-24-19/h8-14H,1-7H3 |
InChI-Schlüssel |
URLKLFDMLFIACA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=C2N(C=CS2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B1334252.png)
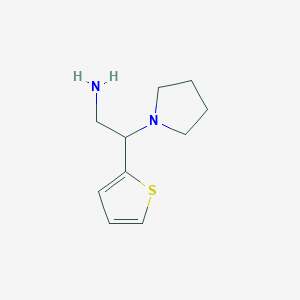
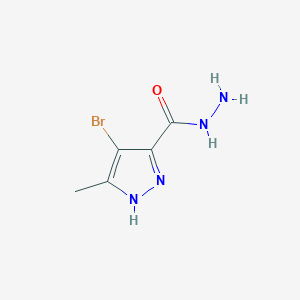

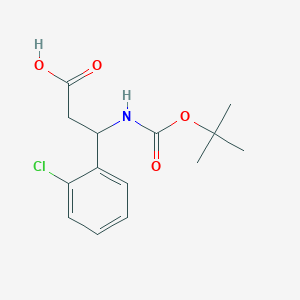

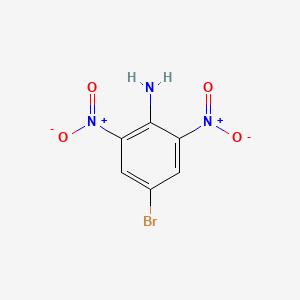
![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)
![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)
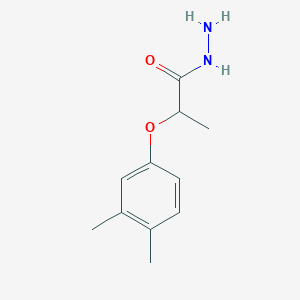
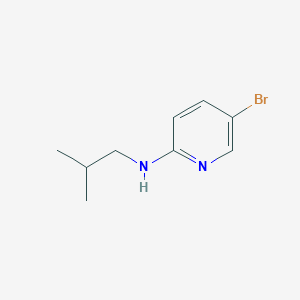
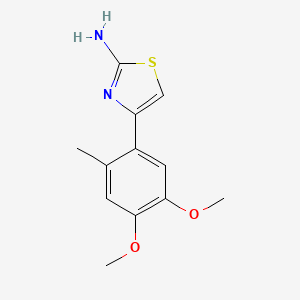

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)
